molecular formula C32H55FN3O9P B1239828 [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 104884-43-7

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1239828
CAS No.: 104884-43-7
M. Wt: 675.8 g/mol
InChI Key: JLGWAGKPIWGUEH-OUKQBFOZSA-N
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Description

T-506, also known as Tacrolimus, is a macrolide compound isolated from the bacterium Streptomyces tsukubaensis. It is widely recognized for its immunosuppressive properties and is primarily used to prevent the rejection of transplanted organs. Tacrolimus is also used in the treatment of various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tacrolimus is produced through a complex biosynthetic pathway involving a hybrid type I polyketide synthase/nonribosomal peptide synthetase system. The core structure is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid starter unit and extender units, followed by a series of post-polyketide synthase tailoring steps .

Industrial Production Methods

Industrial production of Tacrolimus involves fermentation using Streptomyces tsukubaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The production process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tacrolimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Tacrolimus include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various metabolites and analogs of Tacrolimus, which can have different biological activities and therapeutic potentials .

Scientific Research Applications

Tacrolimus has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide biosynthesis and modification.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.

    Industry: Used in the development of new therapeutic agents and formulations

Mechanism of Action

Tacrolimus exerts its effects by binding to an immunophilin called FK506 binding protein 12 (FKBP12). This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, Tacrolimus prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tacrolimus

Tacrolimus is unique in its high potency and specificity for FK506 binding protein 12, making it highly effective in preventing organ rejection and treating autoimmune diseases. Its ability to inhibit calcineurin with high affinity distinguishes it from other immunosuppressants .

Properties

CAS No.

104884-43-7

Molecular Formula

C32H55FN3O9P

Molecular Weight

675.8 g/mol

IUPAC Name

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H55FN3O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(37)45-27-23-29(35-24-26(33)31(38)34-32(35)39)44-28(27)25-43-46(40,41)42-22-21-36(2,3)4/h12-13,24,27-29H,5-11,14-23,25H2,1-4H3,(H-,34,38,39,40,41)/b13-12+

InChI Key

JLGWAGKPIWGUEH-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F

Synonyms

5-fluoro-2'-deoxy-3'-O-oleoyluridine-5'-(2-trimethylammoninoethyl)phosphate
T 506
T-506

Origin of Product

United States

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